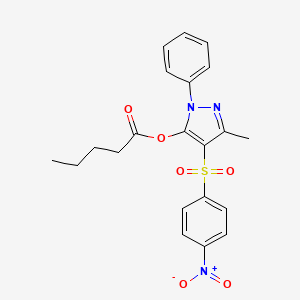![molecular formula C7H6N2S2 B6486958 2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione CAS No. 56844-34-9](/img/structure/B6486958.png)
2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . An effective method for accessing novel substituted thieno[2,3-d]pyrimidines is based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Scientific Research Applications
2-methyl-TDPT has been studied for its potential therapeutic applications in the treatment of various diseases and disorders, such as cancer, inflammation, and neurological diseases. It has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Furthermore, it has been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress.
Mechanism of Action
Target of Action
The primary target of 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione is the Phosphoinositide 3-kinase (PI3K) . PI3K is a key intermediate in many biologically active compounds and is involved in many essential cellular functions including cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .
Mode of Action
2-methylthieno[2,3-d]pyrimidine-4(3H)-thione interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is activated at abnormally high levels in various human cancers .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in many essential cellular functions. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to a decrease in cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .
Result of Action
The inhibition of the PI3K/AKT/mTOR signaling pathway by 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione can lead to a decrease in cell growth and proliferation . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer .
Advantages and Limitations for Lab Experiments
The use of 2-methyl-TDPT in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its low toxicity, which makes it safe to use in a wide range of experiments. Additionally, this compound is relatively inexpensive and readily available, making it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. One of the main limitations is that it is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, this compound is not very stable, making it difficult to use in long-term experiments.
Future Directions
The potential therapeutic applications of 2-methyl-TDPT are still being explored. Future research should focus on further elucidating the mechanism of action of this compound, as well as developing new methods for its synthesis and use in laboratory experiments. Additionally, further research should focus on exploring its potential therapeutic applications, such as its potential use in the treatment of cancer, inflammation, and neurological diseases. Finally, further research should focus on exploring the potential side effects of this compound, as well as its potential interactions with other drugs.
Synthesis Methods
2-methyl-TDPT can be synthesized through a variety of methods, including the use of a Grignard reaction, a Suzuki coupling, and a Wittig reaction. The Grignard reaction is a chemical reaction in which a Grignard reagent reacts with an electrophilic carbon atom, resulting in the formation of a new carbon-carbon bond. The Suzuki coupling is a chemical reaction in which two different substrates are reacted together to form a new carbon-carbon bond. Finally, the Wittig reaction is a chemical reaction in which an alkyl halide reacts with a phosphonium salt, resulting in the formation of a new carbon-carbon bond.
properties
IUPAC Name |
2-methyl-3H-thieno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYMNKYLJFBOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486889.png)
![5-[(3,4-difluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486901.png)
![5-[(2-chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486908.png)

![5-[(3-bromophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486928.png)
![1-ethyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B6486943.png)
![1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486944.png)
![2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B6486948.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6486969.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B6486974.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6486979.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B6486983.png)
![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486989.png)